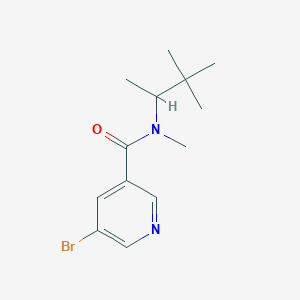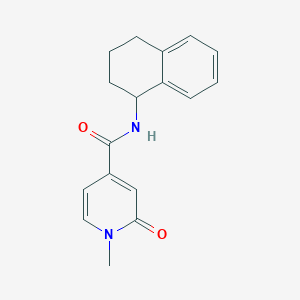
5-bromo-N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-3-carboxamide, also known as BAY 73-6691, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a potent and selective inhibitor of the enzyme soluble guanylate cyclase (sGC), which plays a crucial role in the regulation of vascular tone and blood pressure.
Mécanisme D'action
5-bromo-N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-3-carboxamide 73-6691 works by selectively inhibiting the enzyme sGC, which is responsible for the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a key signaling molecule that regulates smooth muscle relaxation and vasodilation in the blood vessels. By inhibiting sGC, 5-bromo-N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-3-carboxamide 73-6691 reduces the production of cGMP, leading to vasoconstriction and an increase in blood pressure.
Biochemical and Physiological Effects:
5-bromo-N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-3-carboxamide 73-6691 has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 5-bromo-N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-3-carboxamide 73-6691 can inhibit sGC activity in a dose-dependent manner, with an IC50 value of 19 nM. In vivo studies have shown that 5-bromo-N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-3-carboxamide 73-6691 can lead to a dose-dependent decrease in blood pressure in animal models of hypertension. Additionally, 5-bromo-N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-3-carboxamide 73-6691 has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-bromo-N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-3-carboxamide 73-6691 for lab experiments is its selectivity for sGC. This allows researchers to specifically target this enzyme and study its role in various physiological processes. However, one limitation of 5-bromo-N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-3-carboxamide 73-6691 is its potency, which can make it difficult to achieve the desired level of inhibition without causing off-target effects. Additionally, the synthesis of 5-bromo-N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-3-carboxamide 73-6691 can be challenging, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for the study of 5-bromo-N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-3-carboxamide 73-6691. One area of interest is the potential use of this compound as a therapeutic agent for the treatment of hypertension and other cardiovascular diseases. Additionally, further research is needed to fully understand the mechanism of action of 5-bromo-N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-3-carboxamide 73-6691 and its effects on other physiological processes. Finally, the development of more efficient synthesis methods for 5-bromo-N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-3-carboxamide 73-6691 could increase its availability for research purposes.
Méthodes De Synthèse
The synthesis of 5-bromo-N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-3-carboxamide 73-6691 involves several steps, starting from the reaction of 3-chloropyridine with tert-butylamine to form N-tert-butyl-3-pyridinecarboxamide. This intermediate is then reacted with methyl iodide to form N-methyl-N-tert-butyl-3-pyridinecarboxamide. The final step involves the reaction of this intermediate with 5-bromo-2,2-dimethylpropan-1-amine to form 5-bromo-N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-3-carboxamide 73-6691.
Applications De Recherche Scientifique
5-bromo-N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-3-carboxamide 73-6691 has been extensively studied for its potential use in scientific research, particularly in the field of cardiovascular disease. This compound has been shown to be a potent and selective inhibitor of sGC, which is a key enzyme involved in the regulation of vascular tone and blood pressure. By inhibiting sGC, 5-bromo-N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-3-carboxamide 73-6691 can lead to vasodilation and a decrease in blood pressure, making it a potential therapeutic agent for the treatment of hypertension and other cardiovascular diseases.
Propriétés
IUPAC Name |
5-bromo-N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O/c1-9(13(2,3)4)16(5)12(17)10-6-11(14)8-15-7-10/h6-9H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYVUVDCTQKFMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)N(C)C(=O)C1=CC(=CN=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(2,3-Dihydroindol-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7494747.png)

![N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-2-carboxamide](/img/structure/B7494763.png)
![N-[1-(4-chlorophenyl)ethyl]-N-methylcyclobutanecarboxamide](/img/structure/B7494771.png)


![2-(1-oxophthalazin-2-yl)-N-[phenyl-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]methyl]acetamide](/img/structure/B7494794.png)
![N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-3-carboxamide](/img/structure/B7494807.png)
![N-[1-(4-chlorophenyl)ethyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7494817.png)
![N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-3-carboxamide](/img/structure/B7494826.png)


